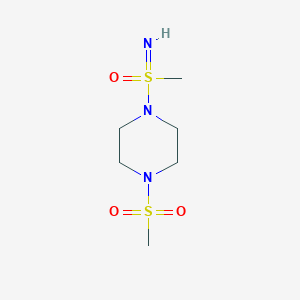
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is a chiral compound with a unique structure that includes a hydroxymethyl group, a pyrrolidinyl group, and a phenolic group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(pyrrolidin-2-yl)phenol.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, reduction reactions, and chiral resolution techniques to obtain the desired (S)-enantiomer.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Employing automated processes for chiral resolution and purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidinyl group.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction.
Major Products
The major products formed from these reactions include:
Aldehyde Derivatives: Formed from the oxidation of the hydroxymethyl group.
Reduced Pyrrolidinyl Compounds: Resulting from the reduction of the pyrrolidinyl group.
Substituted Phenols: Produced through electrophilic aromatic substitution reactions.
科学研究应用
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signaling pathways and metabolic pathways, to achieve its biological effects.
相似化合物的比较
Similar Compounds
®-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The enantiomer of the compound with different biological activities.
2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Pyrrolidin-2-yl)phenol: A structurally similar compound lacking the hydroxymethyl group.
Uniqueness
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-4-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c13-7-9-6-8(3-4-11(9)14)10-2-1-5-12-10/h3-4,6,10,12-14H,1-2,5,7H2/t10-/m0/s1 |
InChI 键 |
FEPGJXOYMYRFKL-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)O)CO |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C=C2)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
